molecular formula C5H12N3O4P B000521 Histamine phosphate CAS No. 51-74-1

Histamine phosphate

Cat. No.: B000521
CAS No.: 51-74-1
M. Wt: 209.14 g/mol
InChI Key: ICXZPFDAWSIMGB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Histamine phosphate primarily targets the H1 and H2 receptors . These receptors are G-protein coupled receptors, which are involved in various physiological processes including neurotransmission, immune response, nutrition, and cell growth and differentiation .

Biochemical Pathways

this compound is involved in various biochemical pathways. It is produced by the enzymatic decarboxylation of the essential amino acid histidine . Histamine metabolism shares metabolites and enzymatic activities with the metabolic pathways of other biogenic amines .

Pharmacokinetics

It is known that histamine is a biogenic amine, which is easily soluble in cold water, hot water, and ethanol . This suggests that it may have good bioavailability.

Result of Action

The activation of H1 and H2 receptors by this compound leads to various physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In addition, this compound increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other biogenic amines can affect the action of this compound . Furthermore, the expression and signaling pathways of the H1 and H2 receptors are tissue-specific , which means that the action of this compound can vary depending on the tissue environment.

Biochemical Analysis

Biochemical Properties

Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .

Subcellular Localization

This compound has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine Phosphate can be synthesized by reacting histamine with phosphoric acid. The reaction typically involves dissolving histamine in water and then adding phosphoric acid under controlled conditions to form the phosphate salt. The reaction is usually carried out at room temperature and monitored to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar principles. The process includes the purification of histamine, precise addition of phosphoric acid, and crystallization of the product. The final product is then dried and packaged under sterile conditions to ensure its stability and purity .

Chemical Reactions Analysis

Types of Reactions: Histamine Phosphate undergoes various chemical reactions, including:

    Oxidation: Histamine can be oxidized to form imidazole acetaldehyde.

    Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.

    Substitution: Histamine can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Typically involve halogenating agents or acylating agents under mild conditions.

Major Products:

Scientific Research Applications

Histamine Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies involving biogenic amines.

    Biology: Plays a crucial role in studying immune responses, particularly in allergy testing and histamine receptor studies.

    Medicine: Utilized in diagnostic tests for allergies and as a positive control in skin testing. It is also used in research on vasodilation and neurotransmission.

    Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

Comparison with Similar Compounds

Histamine Phosphate can be compared with other histamine derivatives and related compounds:

    Histamine Hydrochloride: Another salt form of histamine, used similarly in medical and research applications.

    Histamine Base: The free base form of histamine, used in various biochemical studies.

    Methylhistamine: A methylated derivative of histamine, used in research on histamine metabolism and function.

Uniqueness: this compound is unique due to its specific use in allergy testing and its role as a vasodilator. Its phosphate salt form provides stability and solubility advantages over other histamine derivatives .

Properties

CAS No.

51-74-1

Molecular Formula

C5H12N3O4P

Molecular Weight

209.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid

InChI

InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4)

InChI Key

ICXZPFDAWSIMGB-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C1=C(NC=N1)CCN.OP(=O)(O)O

51-74-1

Synonyms

histamine acid phosphate
histamine diphosphate
histamine phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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